Exp 7711 - 114798-27-5

Exp 7711

Catalog Number: EVT-1547831
CAS Number: 114798-27-5
Molecular Formula: C22H23ClN2O3
Molecular Weight: 398.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Exp 7711, also known by its chemical identifier 114798-27-5, is a compound that has garnered attention in the field of medicinal chemistry. It is primarily recognized for its potential applications in treating various medical conditions, particularly those related to cardiovascular health. The compound features a biphenyl-imidazole structure, which is significant in its biological activity.

Source and Classification

Exp 7711 falls under the category of organic compounds, specifically classified as a biphenyl-imidazole derivative. It has been synthesized for research purposes and is often studied for its pharmacological properties. The compound has been explored in various studies focusing on antihypertensive agents, showcasing its relevance in therapeutic applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of Exp 7711 involves several steps that lead to the formation of its biphenyl-imidazole framework. The typical synthetic route includes:

  1. Formation of Intermediate Compounds: Initial reactions involve creating suitable intermediates that will eventually be transformed into the final product.
  2. Coupling Reactions: Key coupling reactions are employed to link the biphenyl and imidazole components effectively.
  3. Purification and Characterization: After synthesis, the compound undergoes purification processes such as crystallization or chromatography, followed by characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of Exp 7711 can be described as follows:

  • Chemical Formula: C₁₅H₁₃ClN₂O₂
  • Molecular Weight: Approximately 300.73 g/mol
  • Structural Features: The compound consists of a biphenyl moiety linked to an imidazole ring, which contributes to its biological activity.

The structural analysis reveals that the presence of chlorine atoms and functional groups enhances the compound's interaction with biological targets, making it a candidate for further pharmacological exploration .

Chemical Reactions Analysis

Reactions and Technical Details

Exp 7711 participates in various chemical reactions that are crucial for its biological activity:

  • Substitution Reactions: The imidazole ring can undergo electrophilic substitution, allowing for modifications that may enhance efficacy or selectivity.
  • Hydrolysis: The compound may also be susceptible to hydrolysis under certain conditions, which can impact its stability and bioavailability.
  • Complex Formation: Exp 7711 has shown potential in forming complexes with metal ions, which might influence its therapeutic properties .
Mechanism of Action

Process and Data

The mechanism of action for Exp 7711 primarily involves modulation of specific biological pathways related to cardiovascular health. It is believed to act on:

  • Angiotensin II Receptors: By inhibiting these receptors, Exp 7711 can lower blood pressure.
  • Calcium Channels: The compound may also influence calcium ion channels, leading to vasodilation effects.

Research indicates that the biphenyl-imidazole structure plays a critical role in binding affinity and selectivity towards these targets, making it effective in managing hypertension .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Exp 7711 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but poorly soluble in water.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are essential for determining the compound's suitability for various applications in research and medicine .

Applications

Scientific Uses

Exp 7711 has several promising applications in scientific research:

  • Antihypertensive Research: Its primary application lies in studying its effects on blood pressure regulation.
  • Pharmacological Studies: The compound serves as a model for developing new antihypertensive agents with improved efficacy and safety profiles.
  • Biochemical Pathway Exploration: Researchers utilize Exp 7711 to investigate biochemical pathways related to cardiovascular diseases.
Introduction

Historical Development of Nonpeptide Angiotensin II Receptor Antagonists

The quest for nonpeptide angiotensin II antagonists began with the discovery of weak N-benzylimidazole inhibitors in the 1980s. Researchers at Takeda Pharmaceuticals identified S-8307 and S-8308 as the first nonpeptide angiotensin II (Ang II) antagonists with selective AT1 receptor binding but limited oral bioavailability [3] [6]. These compounds served as structural templates for DuPont Merck's intensive medicinal chemistry program, which pursued three key objectives:

  • Enhanced receptor affinity through strategic molecular modifications
  • Improved metabolic stability for sustained action
  • Oral bioavailability for clinical practicality

The chemical evolution progressed through distinct stages:

  • EXP6155: Introduced a 4-carboxy group, increasing binding affinity 10-fold over S-8308 [3]
  • EXP6803: Featured a 2-carboxy-benzamido moiety, achieving 100-fold higher affinity than initial leads but lacking oral activity [3]
  • EXP7711: Replaced the benzamido group with a biphenyl-methyl structure, marking the first significant oral activity in the series [3] [8]

Table 1: Evolution of Nonpeptide Angiotensin II Antagonists

CompoundStructural FeatureReceptor AffinityOral Activity
S-83081-Benzylimidazole-5-acetic acidLow (Baseline)None
EXP61554-Carboxy derivative10× S-8308None
EXP68032-Carboxy-benzamido100× S-8308None
EXP 7711Biphenyl-methylSimilar to EXP6803Yes
LosartanBiphenyl-tetrazole>100× S-8308Enhanced

EXP 7711's biphenyl-methyl configuration represented a strategic compromise – it retained significant receptor affinity while introducing oral bioavailability through optimized lipophilicity [8]. However, the polar carboxyl group limited its duration of action, prompting replacement with a tetrazole ring in losartan (DuP 753), which improved both bioavailability and binding persistence [3]. This 50-person-year development program exemplified rational drug design, with EXP 7711 serving as the essential proof-of-concept for oral AT1 blockade [6].

Pharmacological Significance of EXP 7711 in Cardiovascular Research

EXP 7711 provided critical pharmacological insights that advanced the entire ARB class:

Receptor Binding Characteristics

  • Competitive inhibition pattern against 3H-Ang II in adrenal cortical membranes (IC50 = 48 nM)
  • Selective AT1 blockade without cross-reactivity with ACE, renin, or other vasoconstrictor pathways [1]
  • Insurmountable antagonism in isolated rabbit aorta preparations, reducing maximal Ang II response by 80% at 1μM concentration [6]

Table 2: Hemodynamic Effects of EXP 7711 in Hypertensive Models

ModelDoseAdministrationBlood Pressure ReductionDuration
Renal Hypertensive Rat3 mg/kgIntravenous-34 ± 5 mmHg>4 hours
Sodium-Depleted Dog1 mg/kgOral-28 ± 4 mmHg6-8 hours
Normotensive Rat10 mg/kgOralNo significant changeN/A

Hemodynamic ProfilesIn high-renin hypertension models, EXP 7711 demonstrated:

  • Renin-dependent efficacy: Significant blood pressure reduction in sodium-depleted dogs (-28 ± 4 mmHg) and renal hypertensive rats (-34 ± 5 mmHg) with no effect in normotensive controls [1]
  • Cardioselectivity: Sustained arterial pressure reduction without compensatory tachycardia due to preserved baroreflex function [3]
  • Lack of agonism: Complete absence of pressor response even at supratherapeutic doses, differentiating it from peptide antagonists like saralasin [6]

Pathophysiological InsightsEXP 7711 helped elucidate the hemodynamic consequences of selective AT1 blockade:

  • Confirmed angiotensin II as the primary pressor agent in renovascular hypertension
  • Demonstrated that blocking angiotensin II production (via ACE inhibition) and receptor binding produced equivalent hemodynamic outcomes
  • Provided evidence for tissue-specific renin-angiotensin systems through differential organ distribution studies [8]

The compound's unique profile – oral activity combined with competitive insurmountable antagonism – validated the AT1 receptor as a viable therapeutic target and established the pharmacological template for subsequent ARBs like valsartan and irbesartan [3] [8].

Properties

CAS Number

114798-27-5

Product Name

Exp 7711

IUPAC Name

2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzoic acid

Molecular Formula

C22H23ClN2O3

Molecular Weight

398.9 g/mol

InChI

InChI=1S/C22H23ClN2O3/c1-2-3-8-20-24-21(23)19(14-26)25(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22(27)28/h4-7,9-12,26H,2-3,8,13-14H2,1H3,(H,27,28)

InChI Key

UUPNFNCKGJOLQE-UHFFFAOYSA-N

SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C(=O)O)CO)Cl

Synonyms

4'-((2-butyl-4-chloro-5--(hydroxymethyl)-1H-imidazol-1-yl)methyl)-(1,1'-biphenyl)-2-carboxylic acid
4'-IMI
EXP 7711
EXP-7711
EXP7711

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C(=O)O)CO)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.